molecular formula C14H12ClNO4 B4304887 3-(3-chlorophenyl)-3-(2-furoylamino)propanoic acid

3-(3-chlorophenyl)-3-(2-furoylamino)propanoic acid

Cat. No. B4304887
M. Wt: 293.70 g/mol
InChI Key: PQVWSWVWGFVKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-3-(2-furoylamino)propanoic acid, also known as CI-976, is a synthetic compound that belongs to the class of hypolipidemic agents. It is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), which is an enzyme involved in the synthesis of cholesterol esters. CI-976 has been studied extensively for its potential therapeutic applications in the treatment of hyperlipidemia and atherosclerosis.

Mechanism of Action

3-(3-chlorophenyl)-3-(2-furoylamino)propanoic acid inhibits the activity of ACAT, which is an enzyme involved in the synthesis of cholesterol esters. By inhibiting ACAT, 3-(3-chlorophenyl)-3-(2-furoylamino)propanoic acid reduces the amount of cholesterol esters that are stored in cells, leading to a decrease in plasma cholesterol levels. 3-(3-chlorophenyl)-3-(2-furoylamino)propanoic acid also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
3-(3-chlorophenyl)-3-(2-furoylamino)propanoic acid has been shown to reduce plasma cholesterol levels in animal studies. It has also been shown to inhibit the development of atherosclerotic lesions and improve endothelial function. 3-(3-chlorophenyl)-3-(2-furoylamino)propanoic acid has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects. However, further studies are needed to fully understand the biochemical and physiological effects of 3-(3-chlorophenyl)-3-(2-furoylamino)propanoic acid.

Advantages and Limitations for Lab Experiments

3-(3-chlorophenyl)-3-(2-furoylamino)propanoic acid is a potent inhibitor of ACAT and has been extensively studied in animal models. Its synthetic nature allows for precise control over its chemical structure and purity. However, its use in lab experiments may be limited by its solubility and stability. Further studies are needed to determine the optimal conditions for its use in lab experiments.

Future Directions

3-(3-chlorophenyl)-3-(2-furoylamino)propanoic acid has shown promise as a potential therapeutic agent for the treatment of hyperlipidemia and atherosclerosis. Future research should focus on optimizing its pharmacokinetics and identifying potential drug targets. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-(3-chlorophenyl)-3-(2-furoylamino)propanoic acid and its potential therapeutic applications in other disease states.

Scientific Research Applications

3-(3-chlorophenyl)-3-(2-furoylamino)propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of hyperlipidemia and atherosclerosis. In animal studies, 3-(3-chlorophenyl)-3-(2-furoylamino)propanoic acid has been shown to reduce plasma cholesterol levels and inhibit the development of atherosclerotic lesions. It has also been shown to have anti-inflammatory and antioxidant properties.

properties

IUPAC Name

3-(3-chlorophenyl)-3-(furan-2-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4/c15-10-4-1-3-9(7-10)11(8-13(17)18)16-14(19)12-5-2-6-20-12/h1-7,11H,8H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVWSWVWGFVKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)O)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-3-[(furan-2-ylcarbonyl)amino]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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